

"N-(2-cyanophenyl)-2-phenylbutanamide characterization techniques"

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Compound of Interest

Compound Name: *N*-(2-cyanophenyl)-2-phenylbutanamide

Cat. No.: B290834

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An In-Depth Guide to the Analytical Characterization of **N-(2-cyanophenyl)-2-phenylbutanamide**

Introduction

N-(2-cyanophenyl)-2-phenylbutanamide is a chiral amide featuring a sophisticated molecular architecture that includes a cyanophenyl moiety, a phenylbutanamide core, and a stereocenter. The presence of these distinct functional groups—a nitrile, an amide, and two aromatic rings—makes it a molecule of interest for researchers in medicinal chemistry and materials science. The nitrile group can participate in various chemical transformations, the amide linkage is a fundamental motif in biologically active molecules, and the overall structure's chirality suggests potential for stereospecific interactions.

Comprehensive analytical characterization is the cornerstone of chemical research and development. It provides irrefutable proof of a molecule's identity, purity, and three-dimensional structure. For a compound like **N-(2-cyanophenyl)-2-phenylbutanamide**, a multi-technique approach is not just recommended; it is essential for unambiguous validation. This guide offers a suite of detailed application notes and protocols designed for researchers, scientists, and

drug development professionals. It moves beyond simple procedural lists to explain the rationale behind methodological choices, ensuring a robust and self-validating characterization workflow.

Physicochemical Properties and Structure

A foundational understanding of the molecule's basic properties is the first step in its characterization.

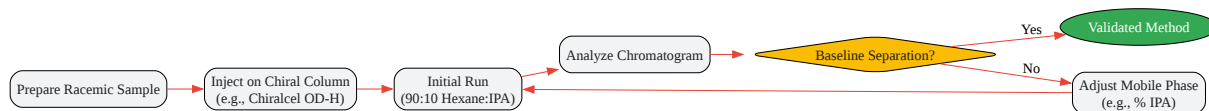
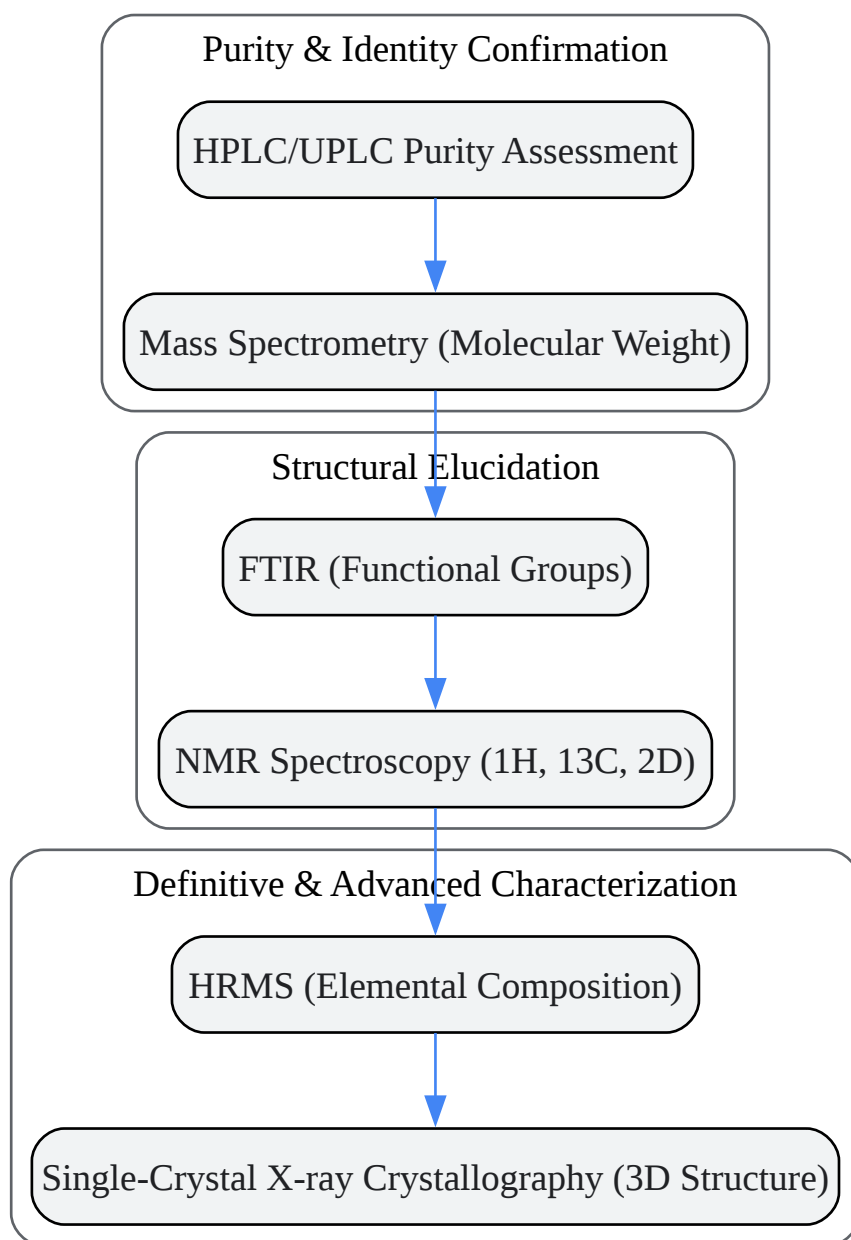
Molecular Structure:

Table 1: Physicochemical Data for **N-(2-cyanophenyl)-2-phenylbutanamide**

Property	Value
Molecular Formula	C ₁₇ H ₁₆ N ₂ O
Molecular Weight	264.32 g/mol
IUPAC Name	N-(2-cyanophenyl)-2-phenylbutanamide
CAS Number	Not assigned (as of publication date)
Appearance	Expected to be a solid at room temperature.[1]
Key Functional Groups	Amide, Nitrile, Phenyl

Core Analytical Characterization Workflow

A logical progression of analytical techniques ensures that each step builds upon the last, from initial purity assessment to definitive structural elucidation.



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Sources

- 1. CAS 90-26-6: 2-Phenylbutanamide | CymitQuimica [cymitquimica.com]
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